molecular formula C17H23BrN2O3 B12103883 tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate

tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate

Cat. No.: B12103883
M. Wt: 383.3 g/mol
InChI Key: CAHSFWYLIXESSJ-UHFFFAOYSA-N
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Description

®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate is a complex organic compound that features a piperidine ring substituted with a formylbiphenyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with a formylating agent such as DMF and POCl3.

    Piperidine Ring Formation: The piperidine ring can be constructed through a reductive amination reaction involving a suitable amine and an aldehyde.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and the piperidine ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate: The enantiomer of the compound, which may have different biological activities.

    tert-butyl 1-(3-formylphenyl)piperidin-3-ylcarbamate: A similar compound lacking the biphenyl structure, which may affect its chemical and biological properties.

Uniqueness

®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate is unique due to its specific stereochemistry and the presence of both the formylbiphenyl and piperidine moieties. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-13-7-5-9-20(10-13)15-12(11-21)6-4-8-14(15)18/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSFWYLIXESSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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